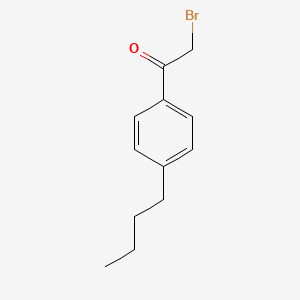

2-Bromo-1-(4-butylphenyl)ethanone

Overview

Description

2-Bromo-1-(4-butylphenyl)ethanone is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-bonding Patterns in Enaminones

Research on compounds similar to 2-Bromo-1-(4-butylphenyl)ethanone, such as enaminones, reveals insights into hydrogen-bonding patterns. For instance, studies on (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogs demonstrate bifurcated intra- and intermolecular hydrogen bonding. These interactions are pivotal for understanding molecular stability and crystalline structures, which could inform the development of new materials or drugs (Balderson et al., 2007).

Synthetic Technology Improvements

Advancements in synthetic methodologies for bromophenyl ethanones are crucial for pharmaceutical and chemical industries. For example, the improvement in synthetic technology for 2-Bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate in the synthesis of Synephrine, highlights the ongoing efforts to enhance yield and purity through optimized conditions, which is essential for the efficient production of commercially significant compounds (Li Yu-feng, 2013).

Identification of Pyrolysis Products

The study of pyrolysis products of new psychoactive substances (NPS) analogs to this compound provides valuable information on their stability and potential toxicological profiles. This research is important for public health and safety, as it helps identify hazardous substances produced when NPS are exposed to heat, which is common in their illicit consumption (Texter et al., 2018).

Natural Bromophenols and Radical-Scavenging Activity

Natural analogs of bromophenyl ethanones, such as those isolated from marine algae, have been studied for their DPPH radical-scavenging activities. These compounds, including various bromophenols, exhibit significant antioxidant properties, suggesting their potential applications in developing new antioxidant agents or functional foods (Li et al., 2007).

Synthesis of Chalcone Analogues

The synthesis of α,β-unsaturated ketones as chalcone analogues through reactions involving compounds like 2-Bromo-1-(4-nitrophenyl)ethanone showcases the applicability of these molecules in creating complex organic structures. This research contributes to the field of organic chemistry by providing new pathways for the synthesis of bioactive compounds with potential pharmacological applications (Curti et al., 2007).

Properties

IUPAC Name |

2-bromo-1-(4-butylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-2-3-4-10-5-7-11(8-6-10)12(14)9-13/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSCTQGKYDCGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214571 | |

| Record name | Ethanone, 2-bromo-1-(4-butylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64356-03-2 | |

| Record name | Ethanone, 2-bromo-1-(4-butylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064356032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-bromo-1-(4-butylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one](/img/structure/B1617867.png)

![1,5,5-Trimethylbicyclo[2.2.1]hept-2-YL acetate](/img/structure/B1617880.png)